molecular formula C10H14FNO B13282264 (3S)-3-amino-3-(3-fluoro-4-methylphenyl)propan-1-ol

(3S)-3-amino-3-(3-fluoro-4-methylphenyl)propan-1-ol

Cat. No.: B13282264
M. Wt: 183.22 g/mol
InChI Key: OKJUEOIOGVGDGR-JTQLQIEISA-N
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Description

(3S)-3-amino-3-(3-fluoro-4-methylphenyl)propan-1-ol is an organic compound that belongs to the class of amino alcohols. This compound is characterized by the presence of an amino group, a hydroxyl group, and a fluorinated aromatic ring. The stereochemistry of the compound is specified by the (3S) configuration, indicating the spatial arrangement of the substituents around the chiral center.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-amino-3-(3-fluoro-4-methylphenyl)propan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 3-fluoro-4-methylbenzaldehyde and a suitable chiral amine.

    Formation of Intermediate: The aldehyde undergoes a condensation reaction with the chiral amine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the desired amino alcohol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Catalytic Hydrogenation: Utilizing a catalytic hydrogenation process to reduce the imine intermediate.

    Continuous Flow Synthesis: Implementing continuous flow synthesis techniques to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-amino-3-(3-fluoro-4-methylphenyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to form different derivatives.

    Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used for oxidation reactions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Reagents like acyl chlorides or anhydrides are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of various reduced derivatives.

    Substitution: Formation of amides or other substituted products.

Scientific Research Applications

(3S)-3-amino-3-(3-fluoro-4-methylphenyl)propan-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S)-3-amino-3-(3-fluoro-4-methylphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Receptors: Interacting with specific receptors or enzymes in biological systems.

    Modulating Pathways: Influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-amino-3-(4-methylphenyl)propan-1-ol: Similar structure but lacks the fluorine atom.

    (3S)-3-amino-3-(3-chloro-4-methylphenyl)propan-1-ol: Similar structure with a chlorine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in (3S)-3-amino-3-(3-fluoro-4-methylphenyl)propan-1-ol imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets, distinguishing it from its analogs.

Properties

Molecular Formula

C10H14FNO

Molecular Weight

183.22 g/mol

IUPAC Name

(3S)-3-amino-3-(3-fluoro-4-methylphenyl)propan-1-ol

InChI

InChI=1S/C10H14FNO/c1-7-2-3-8(6-9(7)11)10(12)4-5-13/h2-3,6,10,13H,4-5,12H2,1H3/t10-/m0/s1

InChI Key

OKJUEOIOGVGDGR-JTQLQIEISA-N

Isomeric SMILES

CC1=C(C=C(C=C1)[C@H](CCO)N)F

Canonical SMILES

CC1=C(C=C(C=C1)C(CCO)N)F

Origin of Product

United States

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